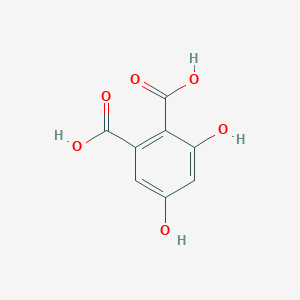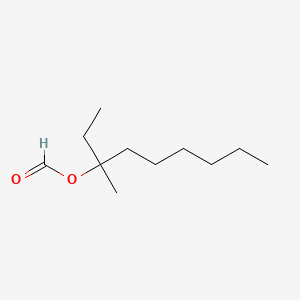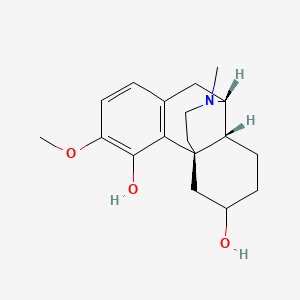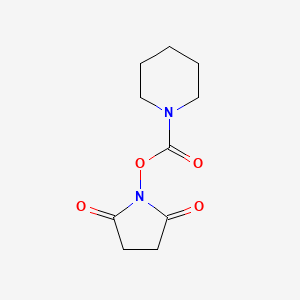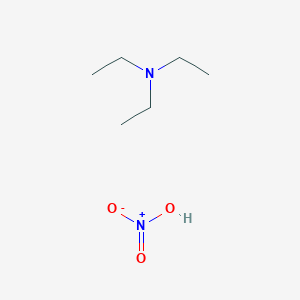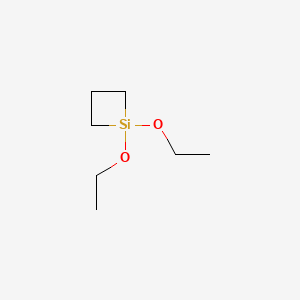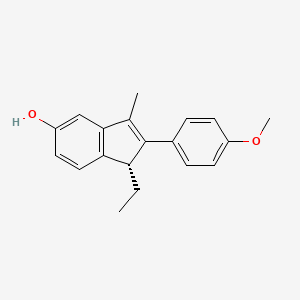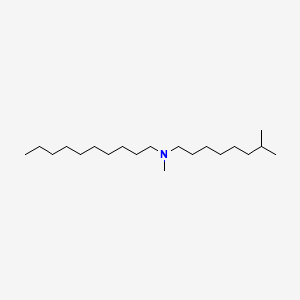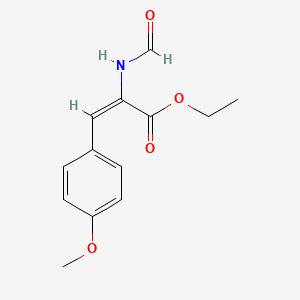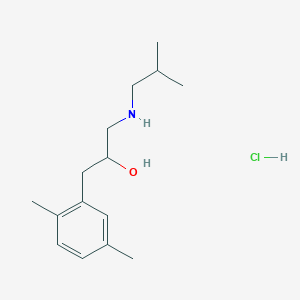
1-(2,5-Dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride is a synthetic organic compound that belongs to the class of phenylpropanolamines. These compounds are known for their diverse applications in medicinal chemistry, particularly as sympathomimetic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylphenyl and 2-methylpropylamine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes to ensure high yield and purity. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Ketones and Aldehydes: From oxidation reactions.
Alcohols and Amines: From reduction reactions.
Substituted Phenylpropanolamines: From substitution reactions.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on biological systems, particularly its interaction with adrenergic receptors.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of respiratory conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride involves:
Molecular Targets: The compound primarily targets adrenergic receptors in the body.
Pathways Involved: It activates the sympathetic nervous system, leading to increased heart rate, bronchodilation, and vasoconstriction.
Comparison with Similar Compounds
Similar Compounds
Phenylpropanolamine: A related compound with similar sympathomimetic effects.
Ephedrine: Another compound with similar structure and pharmacological properties.
Pseudoephedrine: Known for its use as a decongestant.
Uniqueness
1-(2,5-Dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the 2-methylpropylamino group, which may confer distinct pharmacological properties compared to its analogs.
Properties
CAS No. |
6307-84-2 |
|---|---|
Molecular Formula |
C15H26ClNO |
Molecular Weight |
271.82 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H25NO.ClH/c1-11(2)9-16-10-15(17)8-14-7-12(3)5-6-13(14)4;/h5-7,11,15-17H,8-10H2,1-4H3;1H |
InChI Key |
BRIQRWLLHUZCBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(CNCC(C)C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


